2,6-difluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide
Description
The compound 2,6-difluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide is a structurally complex molecule featuring a benzamide core linked to a pyrazole ring substituted with a thiazol moiety and multiple fluorine atoms. Its design incorporates fluorinated aromatic systems, which are often employed in medicinal chemistry to enhance metabolic stability, bioavailability, and target binding affinity. Its synthesis likely involves multi-step heterocyclic reactions, analogous to methods described for related triazole and thiazole derivatives.
Properties
IUPAC Name |
2,6-difluoro-N-[2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4OS/c1-11-9-17(25-19(28)18-14(22)3-2-4-15(18)23)27(26-11)20-24-16(10-29-20)12-5-7-13(21)8-6-12/h2-10H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKRIKIVYQVIYPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC(=CS3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The presence of fluorine atoms in the compound suggests that it may interact with its targets through halogen bonding or other types of non-covalent interactions.
Biochemical Pathways
Without identified targets, it’s challenging to determine the exact biochemical pathways affected by the compound. The compound’s structure suggests that it may interfere with the function of certain enzymes or proteins, potentially affecting multiple biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Given the compound’s structure, it may have a range of potential effects, depending on its targets and mode of action.
Biological Activity
The compound 2,6-difluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C20H14F3N3OS
- Molecular Weight : 401.4 g/mol
- CAS Number : 1421454-33-2
Structural Characteristics
The compound features a thiazole ring and a pyrazole moiety, which are known to contribute to various biological activities. The presence of fluorine substituents is significant for enhancing lipophilicity and biological potency.
Antitumor Activity
Research indicates that thiazole and pyrazole derivatives exhibit promising antitumor properties. For instance, compounds with similar structural motifs have demonstrated cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| Compound B | Jurkat (human T lymphocyte) | < 1.61 |
These results suggest that modifications in the thiazole and pyrazole structures can lead to enhanced antitumor activity, making them attractive candidates for further development .
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for anticonvulsant properties. A study on related compounds revealed a positive correlation between certain structural features and anticonvulsant efficacy. For example, the introduction of electron-donating groups significantly improved activity in specific analogues .
The mechanisms underlying the biological activities of these compounds often involve interactions with specific molecular targets:
- Inhibition of Protein Kinases : Some derivatives have been shown to inhibit kinases involved in cancer progression.
- Modulation of Ion Channels : Certain thiazole and pyrazole compounds affect ion channels linked to seizure activities.
- Apoptosis Induction : These compounds may promote apoptosis in cancer cells through various pathways, including the upregulation of pro-apoptotic proteins .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of the compound. Key observations include:
- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
- Thiazole-Pyrazole Linkage : The connectivity between the thiazole and pyrazole moieties is essential for maintaining biological activity.
- Substituent Positioning : The position of substituents on the aromatic rings can significantly influence both potency and selectivity against specific targets .
Study 1: Antitumor Efficacy
In a recent study, a series of thiazole-pyrazole derivatives were synthesized and tested for their antitumor efficacy against multiple cancer cell lines. The lead compound from this series exhibited an IC50 value lower than that of doxorubicin, indicating superior potency .
Study 2: Anticonvulsant Properties
Another research effort focused on evaluating the anticonvulsant activity of related thiazole derivatives in animal models. The results showed significant protection against induced seizures, suggesting potential therapeutic applications in epilepsy treatment .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antibacterial agent . Research indicates that it inhibits bacterial growth by targeting the FtsZ protein, essential for bacterial cell division. By binding to the allosteric site of FtsZ, it prevents polymerization, thereby disrupting bacterial proliferation .
Enzyme Inhibition Studies
In enzyme inhibition assays, 2,6-difluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide has shown promising results against various kinases. For instance, it exhibits an IC50 value of 6 nM against Alpha-protein kinase 1 (ALPK1), indicating strong binding affinity and potential therapeutic applications in cancer treatment .
Chemical Synthesis
This compound serves as a versatile building block in synthetic organic chemistry. Its unique structure allows for the development of more complex fluorinated compounds, which can be utilized in pharmaceuticals and agrochemicals . The synthesis typically involves multi-step reactions starting from commercially available precursors.
Case Studies
Comparison with Similar Compounds
Structural Features
The target compound’s structure combines a thiazol-2-yl group, a 3-methylpyrazole , and a 2,6-difluorobenzamide moiety. Key comparisons with structurally analogous compounds include:
Key Observations :
- Heterocyclic Core: Unlike triazole-thiones (e.g., compounds [7–9]), the target compound employs a thiazol-pyrazole system, which may confer distinct electronic and steric properties.
- Fluorination Pattern : The target compound features three fluorine atoms (two on the benzamide, one on the phenyl-thiazol), compared to two fluorines in compound [7–9] and fluorobenzyl groups in and . Fluorine’s electronegativity and small size improve membrane permeability and metabolic stability.
Physicochemical and Functional Properties
Insights :
- The target compound’s higher predicted LogP (due to three fluorines and a methyl group) suggests superior lipophilicity compared to sulfonyl-containing triazoles or thienopyrazole-dioxides.
- Unlike triazole-thiones, the absence of tautomerism in the target compound may simplify its conformational behavior in binding pockets.
Q & A
Q. What are the recommended synthetic routes for 2,6-difluoro-N-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole-thiazole core. For example:
- Step 1: Condensation of 5-methyl-1H-pyrazol-3-amine derivatives with 4-(4-fluorophenyl)thiazole-2-carboxylic acid using coupling agents like EDCI/HOBt in DMF at 60°C for 12 hours .
- Step 2: Subsequent benzoylation with 2,6-difluorobenzoyl chloride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–25°C for 4–6 hours .
Optimization Strategies: - Catalysts/Solvents: Test alternative solvents (e.g., THF, acetonitrile) and catalysts (e.g., DMAP) to improve yield.
- Monitoring: Use TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) to track intermediates and final product purity .
Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Confirm substituent positions via chemical shifts (e.g., pyrazole C-3 methyl at δ 2.1–2.3 ppm; thiazole C-2 at δ 165–170 ppm) .
- IR: Identify amide C=O stretch at ~1680 cm⁻¹ and aromatic C-F stretches at 1220–1250 cm⁻¹ .
- Elemental Analysis: Compare calculated vs. experimental C, H, N, S, and F percentages (deviation < 0.4% acceptable) .
- X-ray Crystallography: Resolve crystal structures to validate stereochemistry (e.g., Acta Crystallographica Section E protocols) .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Substituent Variation: Synthesize analogs with modified fluorophenyl (e.g., 4-Cl, 4-Br) or pyrazole (e.g., 3-CF₃) groups to assess impact on bioactivity .
- Biological Assays: Test derivatives against target enzymes (e.g., α-glucosidase) using in vitro inhibition assays (IC₅₀ determination) and compare activity trends .
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with binding pockets (e.g., hydrophobic contacts with fluorophenyl groups; hydrogen bonds with amide moieties) .
Q. How can contradictions in biological activity data between different synthetic batches be systematically addressed?
Methodological Answer:
- Purity Reassessment: Re-analyze batches via HPLC-MS to rule out impurities (>98% purity required) .
- Solubility Testing: Ensure consistent solvent preparation (e.g., DMSO stock solutions filtered through 0.22 µm membranes) to avoid aggregation .
- Assay Reproducibility: Validate biological assays with positive controls (e.g., acarbose for α-glucosidase) and replicate experiments across independent labs .
Q. What computational and experimental approaches are used to predict and validate the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- In Silico Predictions: Use SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier permeability .
- In Vitro Testing:
- Microsomal Stability: Incubate with liver microsomes (human/rat) to measure metabolic half-life .
- Plasma Protein Binding: Use equilibrium dialysis to quantify free vs. bound fractions .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Reaction Parameter Audit: Compare temperature control (e.g., reflux vs. microwave-assisted synthesis), stoichiometry (1:1.2 molar ratio of amine to acyl chloride), and inert atmosphere (N₂ vs. Ar) across studies .
- Byproduct Identification: Use LC-MS to detect side products (e.g., unreacted intermediates or hydrolyzed amides) and adjust quenching/purification steps .
Experimental Design Considerations
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s therapeutic potential?
Methodological Answer:
- In Vitro:
- Cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity (MTT assay) .
- Bacterial strains (e.g., S. aureus, E. coli) for MIC determination via broth microdilution .
- In Vivo:
- Rodent models for pharmacokinetics (IV/PO administration, plasma sampling at 0, 1, 2, 4, 8, 24 h) .
- Xenograft models for antitumor efficacy (dose: 10–50 mg/kg, q.d. for 21 days) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
